molecular formula C14H10O4 B2806933 2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one CAS No. 904010-27-1

2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one

Cat. No.: B2806933
CAS No.: 904010-27-1
M. Wt: 242.23
InChI Key: VTLMXJLHRQKLMG-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring fused with a benzene ring, with a methylene group attached to the furan ring and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one typically involves the condensation of 2-furylmethylene with 6-hydroxy-4-methylbenzo[b]furan-3-one. This reaction can be catalyzed by acids or bases under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of 2-(2-Furylmethylene)-6-oxo-4-methylbenzo[b]furan-3-one.

    Reduction: Formation of 2-(2-Tetrahydrofurylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethylene-6-hydroxybenzo[b]furan: Lacks the methyl group on the benzene ring.

    2-(2-Furylmethylene)-4-methylbenzo[b]furan-3-one: Lacks the hydroxyl group on the benzene ring.

    2-(2-Furylmethylene)-6-hydroxybenzo[b]furan-3-one: Lacks the methyl group on the benzene ring.

Uniqueness

2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-8-5-9(15)6-11-13(8)14(16)12(18-11)7-10-3-2-4-17-10/h2-7,15H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLMXJLHRQKLMG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CO3)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CO3)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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